![molecular formula C14H15ClN2O B1623034 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide CAS No. 371219-74-8](/img/structure/B1623034.png)
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Overview
Description
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide is a chemical compound with the molecular formula C14H15ClN2O . It has a molecular weight of 262.73 .
Molecular Structure Analysis
The InChI key for this compound is ABIVOOWWGYJNLV-UHFFFAOYSA-N . The canonical SMILES representation is C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl .Scientific Research Applications
Indole Synthesis and Medicinal Chemistry
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide is a compound related to indole synthesis, a domain that has captivated organic chemists for over a century. Indole and its derivatives, including this compound, have significant implications in medicinal chemistry due to their diverse biological properties. Recent developments in indole synthesis methods have provided a framework for classifying indole syntheses, highlighting various strategic approaches for indole construction and their importance in developing new pharmaceuticals (Taber & Tirunahari, 2011).
Antimicrobial and Antitumor Properties
Compounds like this compound are scrutinized for their potential in drug development due to their structural similarity to indoles and imidazole derivatives, which exhibit a wide range of biological activities. These activities encompass anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidepressant, and antitumor properties. Indole derivatives have been intensively studied for their antimicrobial potential, aiming to develop efficient drugs to combat microbial infections (Iradyan et al., 2009), (Kaur et al., 2019).
Structural and Synthetic Chemistry
The research on indole derivatives, including compounds like this compound, also emphasizes the importance of structural and synthetic chemistry. Innovations in the functionalization of indole, particularly at the C2 position, have expanded the repertoire of synthetic methods, contributing to the pharmaceutical utility of indole derivatives. These advancements aid in overcoming limitations in conventional reactivity and enhance the synthesis of biologically active indole derivatives (Deka et al., 2020), (Kumar et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, (S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide, suggests that it may be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it’s advised to wash off with soap and plenty of water, and rinse thoroughly with water for at least 15 minutes, respectively .
properties
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVOOWWGYJNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394183 | |
Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371219-74-8 | |
Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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